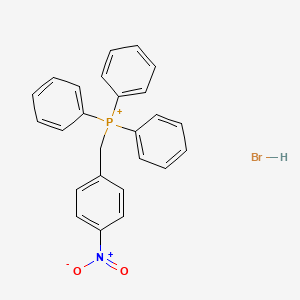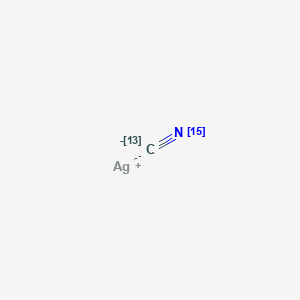![molecular formula C28H22 B12060123 1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene CAS No. 1173023-81-8](/img/structure/B12060123.png)
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its high degree of deuteration, which can be useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Preparation of Deuterated Benzene Rings: The starting materials are typically deuterated benzene derivatives, which can be synthesized through deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst.
Formation of the Buta-1,3-dienyl Moiety: The buta-1,3-dienyl group is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Assembly of the Final Compound: The final step involves the coupling of the deuterated benzene rings with the buta-1,3-dienyl moiety under specific conditions to form the target compound.
Industrial production methods for such highly specialized compounds are typically limited due to the complexity and cost of the synthesis.
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation are typically deuterated benzoic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzene rings. Common reagents include halogens (for electrophilic substitution) and nucleophiles like hydroxide ions (for nucleophilic substitution).
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene has several scientific research applications:
Chemistry: The compound is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.
Biology: In biological research, deuterated compounds are used to study metabolic pathways and enzyme mechanisms.
Medicine: Deuterated drugs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene is primarily related to its deuterium content. Deuterium atoms form stronger bonds with carbon compared to hydrogen, leading to altered reaction kinetics and pathways. This can result in increased stability and different reactivity patterns compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene include other deuterated aromatic compounds, such as:
1,2,3,4,5-Pentadeuterio-6-iodobenzene: This compound is used as a precursor in the synthesis of more complex deuterated molecules.
1,2,3,4,5-Pentadeuterio-6-(trideuteriomethyl)benzene: Another deuterated aromatic compound with applications in material science and chemical research.
2-(2,4,5,6,7-Pentadeuterio-1H-indol-3-yl)acetic acid: Used in biological studies and as a reference compound in mass spectrometry.
The uniqueness of this compound lies in its highly deuterated structure, which provides distinct advantages in various research applications.
Eigenschaften
CAS-Nummer |
1173023-81-8 |
|---|---|
Molekularformel |
C28H22 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D,22D |
InChI-Schlüssel |
KLCLIOISYBHYDZ-SMJVRUDNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])C(=C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
